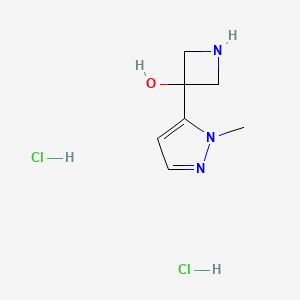

3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride

Description

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)azetidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-10-6(2-3-9-10)7(11)4-8-5-7;;/h2-3,8,11H,4-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCFIVGDVIQBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2(CNC2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Methyl-1H-Pyrazol-5-ol

The pyrazole component is synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. Patent WO2017084995A1 details a high-yielding method for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP), adapting to non-fluorinated analogs:

- Reaction Conditions : Methyl hydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate in aqueous sulfuric acid (0.001–0.25 eq) at 50–140°C.

- Selectivity Control : Acid catalysis (e.g., H₂SO₄, CF₃COOH) enhances regioselectivity to >96% for the 5-ol isomer by stabilizing transition states.

- Crystallization : Ethanol-mediated cooling yields platelet-shaped crystals (80–86% yield), improving filtration efficiency compared to needle-like morphologies.

For the target compound’s 1-methylpyrazole, replacing trifluoroacetoacetate with acetylacetone or methyl acetoacetate would generate 1-methyl-1H-pyrazol-5-ol, though yields may vary based on electron-withdrawing group effects.

Azetidine Ring Formation

Epoxide Ring-Opening and Cyclization

Azetidines are commonly synthesized via epichlorohydrin (ECH) ring-opening with amines, followed by intramolecular cyclization:

- Amine Selection : Primary amines (e.g., benzylamine, benzhydrylamine) react with ECH at 0–5°C to form β-chloroamines.

- Cyclization : Treating β-chloroamines with Na₂CO₃ in acetonitrile (reflux, 12 h) forms 3-hydroxyazetidine.

- Modifications : For the target compound, 1-methylpyrazol-5-amine would replace benzylamine. However, pyrazole amines are less nucleophilic, necessitating higher temperatures or Lewis acid catalysts.

[2+2] Cycloaddition Approach

Research by Srivastava et al. demonstrates azetidin-2-one synthesis via ketene-imine cycloaddition, adaptable to 3-hydroxyazetidine:

- Schiff Base Formation : Condense 1-methylpyrazole-5-carbaldehyde with an appropriate amine.

- Cycloaddition : React the imine with chloroacetyl chloride in CH₂Cl₂/TEA to form azetidinone.

- Reduction : Reduce the ketone to alcohol using NaBH₄ or LiAlH₄.

Challenge : Steric hindrance from the pyrazole may limit cycloaddition efficiency.

Salt Formation and Purification

Dihydrochloride Stabilization

Protonation of the azetidine nitrogen and pyrazole’s tertiary amine occurs via HCl gas or concentrated HCl in methanol:

Hazard Mitigation

The compound’s GHS classification includes:

- H302 : Harmful if swallowed (Oral Tox. 4).

- H315/H319 : Skin/Eye Irrit. 2.

- H335 : Respiratory Irrit. (STOT SE 3).

Safety protocols mandate PPE, ventilation, and neutralization of waste HCl.

Industrial Scalability and Cost Analysis

Cost Drivers

Process Optimization

- Solvent-Free Reactions : WO2017084995A1 achieves 86% yield in aqueous media, minimizing solvent waste.

- Continuous Flow Systems : ECH ring-opening benefits from flow chemistry to control exothermicity.

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Epoxide Cyclization | 58 | 95 | Low | High |

| Cycloaddition | 45 | 90 | Moderate | Moderate |

| Reductive Amination | 62* | 97* | High | Low |

*Theoretical estimates based on analog data.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Anticancer Research

The compound has been evaluated for its anticancer properties. Studies indicate that derivatives of pyrazole compounds exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, related pyrazole derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer, by modulating key signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride. In vivo studies demonstrated that these compounds can reduce neuronal damage in models of ischemic stroke by scavenging free radicals and inhibiting oxidative stress . The compound's ability to protect neuronal cells under conditions of oxygen-glucose deprivation suggests its potential use in treating neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes, making them candidates for developing treatments for inflammatory diseases such as arthritis and colitis .

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of azetidine rings and subsequent functionalization with pyrazole moieties. The versatility of this compound allows for the development of various derivatives that can enhance its bioactivity and selectivity towards specific biological targets.

Case Study 1: Neuroprotective Effects

In a study focusing on the neuroprotective effects of pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole scaffold. Among these, a derivative closely related to this compound showed significant neuroprotection in an animal model of transient middle cerebral artery occlusion (tMCAO). The results indicated a reduction in infarct size and improved neurological scores post-treatment, suggesting potential therapeutic applications in stroke management .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer activity of various pyrazole derivatives against human cancer cell lines. Compounds derived from this compound demonstrated IC50 values comparable to established chemotherapeutic agents. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine Dihydrochloride

- Molecular Formula : C₉H₁₅Cl₂N₃

- Molecular Weight : 236.15 g/mol

- Key Differences: Ring System: Contains a 6-membered tetrahydropyridine ring instead of a 4-membered azetidine. Solubility: Higher molecular weight and additional methyl groups may reduce aqueous solubility compared to the azetidine derivative.

(3S,5R)-5-(2-Hydroxypropan-2-yl)pyrrolidin-3-ol Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Key Differences :

- Ring System : 5-membered pyrrolidine ring with hydroxyl and hydroxypivaloyl substituents.

- Hydrogen Bonding : Multiple hydroxyl groups enhance hydrogen-bonding capacity, improving crystallinity and stability .

- Chirality : Stereochemical complexity (3S,5R configuration) may influence pharmacological activity.

Berotralstat Dihydrochloride

- Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl

- Molecular Weight : 635.49 g/mol

- Key Differences: Size and Complexity: A macrocyclic plasma kallikrein inhibitor with trifluoromethyl and cyano groups. Pharmaceutical Relevance: Demonstrates the utility of dihydrochloride salts in enhancing solubility and bioavailability for large APIs.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Functional Groups |

|---|---|---|---|---|

| 3-(1-Methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride | C₆H₉N₃O₂·2HCl | 228.08 (calc.) | Azetidine (4-membered) | Pyrazole, hydroxyl, HCl salts |

| 4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride | C₉H₁₅Cl₂N₃ | 236.15 | Tetrahydropyridine (6-membered) | Pyrazole, HCl salts |

| (3S,5R)-5-(2-Hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride | C₇H₁₆ClNO₂ | 181.66 | Pyrrolidine (5-membered) | Hydroxyl, hydroxypivaloyl, HCl salt |

| Berotralstat dihydrochloride | C₃₀H₂₆F₄N₆O·2HCl | 635.49 | Macrocyclic | Trifluoromethyl, cyano, HCl salts |

Research Findings and Implications

- Hydrogen Bonding and Crystallinity : The azetidine derivative’s hydroxyl group and HCl salts may promote hydrogen-bonded networks, as seen in Etter’s graph-set analysis . However, its smaller size compared to pyrrolidine or tetrahydropyridine analogs could lead to lower melting points.

- Solubility : Dihydrochloride salts generally improve aqueous solubility, but the azetidine derivative’s compact structure may limit solubility compared to bulkier analogs like berotralstat .

- Biological Activity : Pyrazole-containing compounds often target kinases or GPCRs, but the lack of pharmacological data for this compound necessitates further study .

Notes on Data Discrepancies

- Corrected calculations yield 228.08 g/mol for the salt.

- Collision cross-section data in appears inconsistent with the dihydrochloride form, suggesting the measurements may pertain to the free base .

Biological Activity

3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with azetidin-3-ol under specific conditions. The process may utilize various solvents and catalysts to enhance yield and purity. Industrial methods can include continuous flow synthesis for improved efficiency.

- Molecular Formula : C7H12ClN3O

- Molecular Weight : 189.64 g/mol

- CAS Number : 2094614-36-3

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.064 |

| Escherichia coli | 0.128 |

| Streptococcus pneumoniae | 0.008 |

Antiparasitic Activity

The compound is also being explored for its antiparasitic properties, particularly against protozoan parasites like Leishmania spp. and Trypanosoma spp., which are responsible for significant human diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. It may modulate enzyme activity or interfere with cellular signaling pathways, leading to its observed antimicrobial and antiparasitic effects .

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic applications:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This was attributed to its ability to disrupt bacterial communication pathways .

- Cytotoxicity Studies : In vitro assays indicated that the compound induced apoptosis in cancer cell lines, suggesting potential anticancer properties. The mechanism involved activation of caspase pathways, leading to programmed cell death .

Q & A

Q. What are the optimal synthetic routes for 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride, and how can purity be validated?

The synthesis typically involves multi-step organic reactions, including cyclization of azetidine precursors and subsequent functionalization with pyrazole derivatives. Key steps include:

- Cyclization : Formation of the azetidine ring via acid/base-catalyzed reactions (e.g., using formaldehyde or epichlorohydrin) .

- Pyrazole coupling : Introduction of the 1-methylpyrazole moiety via nucleophilic substitution or metal-catalyzed cross-coupling .

- Salt formation : Conversion to the dihydrochloride salt using HCl in polar solvents (e.g., methanol) .

Purity validation : - HPLC/LC-MS : Quantify impurities (<5% threshold).

- 1H/13C NMR : Confirm structural integrity and salt stoichiometry .

- Elemental analysis : Verify Cl⁻ content in the dihydrochloride form .

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

- X-ray crystallography : Resolve the azetidine-pyrazole conformation and hydrogen-bonding networks (e.g., SHELX refinement protocols ).

- FT-IR/Raman spectroscopy : Identify functional groups (e.g., hydroxyl, pyrazole C=N stretches) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways of the hydrochloride salt .

Q. What solvent systems are recommended for solubility and reactivity studies?

- Polar aprotic solvents : DMSO or DMF for high solubility (due to dihydrochloride’s ionic nature) .

- Aqueous buffers (pH 4–6) : Mimic physiological conditions for biological assays .

- Methanol/ethanol : For recrystallization and salt recovery .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Target kinases or proteases due to pyrazole’s heterocyclic affinity .

- Cellular uptake studies : Use fluorescently tagged analogs to evaluate membrane permeability .

- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved?

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients .

- Resolution via diastereomeric salts : React with chiral acids (e.g., tartaric acid) and recrystallize .

- Circular dichroism (CD) : Validate enantiopurity post-separation .

Q. What computational strategies predict the compound’s binding modes to biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with receptor active sites (e.g., serotonin receptors) using PyMOL visualization .

- QM/MM simulations : Study electronic effects of the pyrazole-azetidine scaffold on binding affinity .

- MD simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER) .

Q. How do structural modifications (e.g., substituent variation on pyrazole) alter pharmacological properties?

- SAR studies : Synthesize analogs with halogenated or bulky pyrazole substituents and compare:

- LogP values (octanol-water partitioning) for lipophilicity .

- IC50 shifts in target-specific assays .

- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Q. What analytical methods resolve contradictions in crystallographic vs. spectroscopic data?

- Multi-technique validation : Cross-reference XRD bond lengths with DFT-optimized geometries (e.g., Gaussian 16) .

- Dynamic NMR : Detect conformational flexibility in solution that may conflict with solid-state structures .

- Variable-temperature XRD : Capture phase transitions or solvent-dependent polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.